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Compound of Interest |

Compound Name: 2-Azidoethyl methanesulfonate
CAS No.: 75178-70-0
Cat. No.: B105786
- 7

CAS: 75178-70-0 | Molecular Formula: C3H7N303S | Class: Alkyl Sulfonate / Azide Linker

Executive Summary: The Dual-Nature Reagent

2-Azidoethyl methanesulfonate serves as a critical bifunctional linker, bridging small
molecule synthesis and bioorthogonal "click” chemistry. Its methanesulfonate (mesylate) group
acts as a highly reactive leaving group for nucleophilic substitution, while the azide moiety
remains inert to most biological conditions until activated by specific catalysts (e.g., Cu(l) or
strained alkynes).

However, this reactivity profile creates a cross-reactivity paradox: the same electrophilicity that
drives efficient conjugation also drives non-specific alkylation of biological nucleophiles (DNA,
Cysteine, Lysine), classifying it as a Mutagenic Impurity (Ml). This guide compares its
performance against halide alternatives and details protocols to quantify and control its off-
target reactivity.

Mechanistic Profile & Cross-Reactivity

The reagent operates primarily via an SN2 mechanism. The mesylate anion (MsO~) is a weak
base and an excellent leaving group, facilitating attack by nucleophiles.

Reaction Pathways[1]
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o Target Pathway (Desired): Attack by a specific amine or thiol in the synthesis of a PROTAC
or ADC linker.

o Genotoxic Pathway (Cross-Reactivity): Attack by the N7-position of Guanine in DNA, leading
to depurination and strand breaks (Ames Positive).

o Hydrolytic Pathway (Degradation): Attack by water, generating 2-azidoethanol and
methanesulfonic acid (MSA).

Visualization: Competitive Reaction Kinetics

The following diagram illustrates the competitive landscape between the desired conjugation
and off-target alkylation/hydrolysis.
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Figure 1. Competitive reaction pathways. k1 represents the desired synthetic route. k2 is the
critical cross-reactivity risk requiring control.

Comparative Analysis: Leaving Group Performance

When selecting an alkylating agent for azide introduction, the leaving group determines both
yield and stability.
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2-Azidoethyl 2-Azidoethyl 2-Azidoethyl
Feature )
Mesylate Bromide Tosylate
Leaving Group Ability High (= Br™) High Moderate (Bulky)
- Polar Organic / ] ]
Solubility Non-polar Organic Non-polar Organic
Agueous
. ) Moderate (t%2 ~hrs in Low (Rapid ) ]
Stability (Hydrolysis) ) High (Stable solid)
H20) hydrolysis)
Genotoxicity Risk High (Alkyl Sulfonate) High (Alkyl Halide) High (Alkyl Sulfonate)
Poor (Large leaving
Atom Economy Good Excellent
group)
Purification HPLC / Silica Distillation (Volatile) Recrystallization

Expert Insight: While the bromide is often cheaper, the mesylate is preferred in late-stage
bioconjugation because it is less volatile and less prone to lachrymatory effects than short-
chain alkyl bromides. However, the mesylate carries a stricter regulatory burden under ICH M7
due to the "alkyl sulfonate” structural alert.

Experimental Protocols for Cross-Reactivity

Assessment
Protocol A: Hydrolytic Stability Profiling

Objective: Determine the half-life (t¥2) of the reagent in aqueous buffers to define the "process
hold time" before the reagent degrades or hydrolyzes.

Methodology:

o Preparation: Dissolve 2-Azidoethyl methanesulfonate (10 mM) in D20 containing
phosphate buffer (pH 7.4) and d6-DMSO (internal standard).

¢ Monitoring: Acquire *H-NMR spectra every 15 minutes for 12 hours at 25°C and 37°C.
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e Quantification: Track the decay of the methylene triplet adjacent to the mesylate (~4.3 ppm)
and the appearance of the methylene triplet of the alcohol (~3.7 ppm).

e Calculation: Plot In[Concentration] vs. time. The slope = -k_obs. Calculate t¥2 = 0.693 /
k_obs.

Self-Validating Check: The integral of the methyl group on the released Methanesulfonic Acid
(MSA) must match the integral of the formed alcohol product.

Protocol B: NBP Surrogate Assay for Alkylation
Potential

Objective: A colorimetric chemical assay to estimate the alkylating power (and potential
genotoxicity) without using biological systems.

Reagent: Prepare 4-(p-nitrobenzyl)pyridine (NBP) at 5% in acetone.

e Reaction: Mix 100 pL of test article (various concentrations) with 100 uL NBP solution and
100 pL water.

 Incubation: Heat at 100°C for 20 minutes (sealed vial).
e Development: Cool and add 100 pL of 50% triethylamine in acetone.
» Readout: Measure Absorbance at 560 nm immediately.
o Result: A purple chromophore indicates active alkylation.
o Comparison: Compare ODseo0 against a standard curve of Ethyl Methanesulfonate (EMS).

Impurity Control Strategy (ICH M7)

For drug development, proving the absence of this reagent in the final product is mandatory.

Analytical Detection Workflow (LC-MS/MS)

Direct detection of mesylates is difficult due to poor UV absorbance. Derivatization or Mass
Spectrometry is required.
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Figure 2: Decision tree for analytical method selection based on required sensitivity (TTC).
Recommended Method (Direct LC-MS):
¢ Column: C18 Reverse Phase (High aqueous stability).
¢ Mobile Phase: 0.1% Formic Acid in H20 / Acetonitrile.
« lonization: ESI Positive.

o Target lon: Monitor the specific mass of the azide-mesylate (or its ammonium adduct). Note
that mesylates can fragment easily; optimize for the [M+NHa]* or [M+Na]* adduct if the
protonated molecular ion is unstable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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